molecular formula C8H11N3 B1282911 4-Cyclopropyl-6-methyl-2-pyrimidinamine CAS No. 92238-61-4

4-Cyclopropyl-6-methyl-2-pyrimidinamine

Cat. No. B1282911
CAS RN: 92238-61-4
M. Wt: 149.19 g/mol
InChI Key: KPMMRZPKAYBHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The papers provided do not directly address the synthesis of 4-Cyclopropyl-6-methyl-2-pyrimidinamine. However, they do discuss the synthesis of related compounds. For instance, the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives is achieved through the reaction of 6-[(dimethylamino)methylene]aminouracil with various heterocumulenes, which involves the elimination of dimethylamine and tautomerization under thermal conditions . This suggests that similar methodologies could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

While the exact molecular structure of 4-Cyclopropyl-6-methyl-2-pyrimidinamine is not provided, the papers do discuss structural analyses of related compounds. For example, the detailed structures of cyclopalladated and cyclometalated complexes are determined by X-ray diffraction, revealing intermolecular interactions such as C-HX and π-π interactions within their crystals . These findings highlight the importance of such techniques in elucidating the molecular structure of pyrimidine derivatives and related compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions involving pyrimidine derivatives. The first paper discusses the application of cyclometalated complexes in coupling reactions of aryl chlorides containing hydroxymethyl, leading to the synthesis of biarylaldehydes and 6-aryl-2-ferrocenylquinolines . The third paper details the reaction of a cyclopropa[e]pyrazolo[1,5-a]pyrimidine derivative with primary amines, resulting in products with different substituents and ring transformations . These studies provide insights into the reactivity of pyrimidine rings and how they might be functionalized or transformed in the presence of various reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Cyclopropyl-6-methyl-2-pyrimidinamine are not directly discussed in the provided papers. However, the luminescent properties of cyclometalated complexes are examined, with emission peaks observed in dichloromethane solution under UV irradiation . This suggests that pyrimidine derivatives can exhibit interesting optical properties, which could be relevant for the compound of interest if it shares similar structural features.

Scientific Research Applications

  • Summary of the Application : “4-Cyclopropyl-6-methyl-2-pyrimidinamine”, also known as Cyprodinil, is used as a fungicide in agricultural chemistry . It controls ascomycete and deuteromycete fungi and is particularly useful for early-season applications .
  • Methods of Application : Cyprodinil is applied as a systemic fungicide with preventative and curative activity . It is often used in the form of emulsifiable concentrates or water dispersible granules .
  • Results or Outcomes : The product has residual activity of up to 10 days in apples . In a study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism. The new compounds showed excellent fungicidal activity .

properties

IUPAC Name

4-cyclopropyl-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-5-4-7(6-2-3-6)11-8(9)10-5/h4,6H,2-3H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMMRZPKAYBHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896938
Record name 4-Cyclopropyl-6-methyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-6-methyl-2-pyrimidinamine

CAS RN

92238-61-4
Record name 4-Cyclopropyl-6-methyl-2-pyrimidinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092238614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclopropyl-6-methyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropyl-6-methylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CYCLOPROPYL-6-METHYL-2-PYRIMIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85B3PPX8R1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

15 g of guanidine carbonate are added to a mixture of 10 g of 1-cyclopropyl-butane-1,3-dione and 150 g of water, and stirring is maintained at 95° C. for 5 hours. The mixture is then concentrated by evaporation to a volume of 50 ml, and the cooled aqueous concentrate is extracted three times with 100 ml of ethylene chloride each time. The organic phase is dried over magnesium sulfate and concentrated by evaporation. The residue crystallises to thus yield 5 g of the title compound, m.p. 113°-115° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropyl-6-methyl-2-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
4-Cyclopropyl-6-methyl-2-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
4-Cyclopropyl-6-methyl-2-pyrimidinamine
Reactant of Route 4
4-Cyclopropyl-6-methyl-2-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
4-Cyclopropyl-6-methyl-2-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
4-Cyclopropyl-6-methyl-2-pyrimidinamine

Citations

For This Compound
1
Citations
N Yu, Y Deng, X Wang, W Shi, D Zhou… - Environmental …, 2023 - ACS Publications
… (53) 4-Cyclopropyl-6-methyl-2-pyrimidinamine (TP29), the cleavage product of cyprodinil, was detected in this study, whereas no cyprodinil was detected. (54) Due to the large structural …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.